N-(2-ethylhexyl)-3,5-dinitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-ethylhexyl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-3-5-6-11(4-2)10-16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h7-9,11H,3-6,10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABDTGWENZPKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383067 | |
| Record name | N-(2-ETHYLHEXYL)-3,5-DINITRO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5362-36-7 | |
| Record name | N-(2-ETHYLHEXYL)-3,5-DINITRO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for N 2 Ethylhexyl 3,5 Dinitrobenzamide
Established Synthetic Pathways for N-(2-ethylhexyl)-3,5-dinitrobenzamide
The most conventional and well-established method for synthesizing this compound follows a classic nucleophilic acyl substitution pathway. This process is typically a two-step sequence starting from 3,5-dinitrobenzoic acid.
First, the carboxylic acid is converted to a more reactive acid chloride. This is commonly achieved by treating 3,5-dinitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netresearchgate.net The use of thionyl chloride is prevalent due to its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. researchgate.net This reaction yields the intermediate 3,5-dinitrobenzoyl chloride. researchgate.net
In the second step, the synthesized 3,5-dinitrobenzoyl chloride is reacted with 2-ethylhexylamine (B116587) in the presence of a base. This reaction, an example of the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride. A mild base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the product. The final this compound product is then isolated and purified, often through recrystallization.
Novel Methodologies in the Synthesis of this compound
In response to the growing demand for more efficient and environmentally benign chemical processes, research has shifted towards developing novel synthetic methodologies that improve upon the established pathways. These advancements focus on green chemistry principles and the development of sophisticated catalytic systems.
Green Chemistry Approaches to this compound Synthesis
Green chemistry seeks to reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, several green strategies can be envisioned as alternatives to the traditional acid chloride route.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct amidation of carboxylic acids and amines. stackexchange.com This method avoids the need for harsh reagents and solvents, operating under mild conditions and often yielding a very pure product with minimal workup. stackexchange.com Applying this to the target compound would involve the direct coupling of 3,5-dinitrobenzoic acid and 2-ethylhexylamine using a lipase catalyst in a green solvent like cyclopentyl methyl ether. stackexchange.com
Solvent-Free and Microwave-Assisted Synthesis: Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can be performed by heating a triturated mixture of the reactants. wikipedia.org The use of microwave irradiation can dramatically accelerate the reaction between a carboxylic acid and an amine (or urea), often providing the final amide product in minutes rather than hours and in high yield. wikipedia.orgyoutube.com A boric acid catalyst can be used in such solvent-free preparations. wikipedia.org
Catalyst Development for Enhanced this compound Production
A significant advancement in amide synthesis is the development of catalysts that enable the direct formation of the amide bond from a carboxylic acid and an amine, bypassing the need for stoichiometric activating agents. rsc.org This approach improves atom economy as the only byproduct is water. youtube.com
Boron-Based Catalysts: Boronic acids and their derivatives have emerged as effective catalysts for direct amidation. rsc.org These catalysts are thought to activate the carboxylic acid by forming an acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine. These reactions are typically run at elevated temperatures with azeotropic removal of water. researchgate.net
Transition Metal Catalysts: Ruthenium N-heterocyclic carbene (NHC) complexes have been shown to catalyze the direct synthesis of amides from alcohols and amines through a dehydrogenative coupling mechanism. While this would require 3,5-dinitrobenzyl alcohol as a starting material instead of the carboxylic acid, it represents a novel catalytic route. Other metal catalysts, such as those based on zirconium and titanium, have also been investigated for direct amidation. researchgate.net
The following table provides a comparative overview of these synthetic methodologies.
| Methodology | Starting Materials | Key Reagents/Catalysts | Primary Byproducts | Key Advantages | Potential Challenges |
| Established Pathway | 3,5-Dinitrobenzoic Acid, 2-Ethylhexylamine | Thionyl Chloride, Pyridine | SO₂, HCl, Pyridinium Salt | High yield, reliable, well-understood | Use of hazardous reagents, poor atom economy, waste generation researchgate.net |
| Enzymatic Synthesis | 3,5-Dinitrobenzoic Acid, 2-Ethylhexylamine | Lipase (e.g., CALB) | Water | Mild conditions, high selectivity, environmentally benign, minimal purification stackexchange.com | Catalyst cost and stability, slower reaction times |
| Direct Catalytic Amidation | 3,5-Dinitrobenzoic Acid, 2-Ethylhexylamine | Boronic Acids, Zr/Ti Catalysts | Water | High atom economy, avoids hazardous activators rsc.org | High temperatures, water removal required, catalyst cost/availability |
Chemo- and Regioselectivity in this compound Derivatization
The this compound molecule possesses distinct chemical functionalities that can be selectively targeted for further derivatization. The primary sites for modification are the two nitro groups on the aromatic ring. The high electron-withdrawing nature of these groups makes the ring electron-deficient and governs its reactivity.
The most significant derivatization strategy involves the selective reduction of one of the two nitro groups. This transformation is a powerful tool for generating new analogues with different electronic and structural properties.
Selective Nitro Group Reduction: It is possible to selectively reduce one nitro group to an amine group while leaving the other intact. The Zinin reduction, which traditionally uses reagents like sodium sulfide (B99878) or ammonium (B1175870) polysulfide, is a classic method for this purpose. The choice of reducing agent and reaction conditions is critical for achieving high chemoselectivity. For instance, in polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. This would allow for the synthesis of N-(2-ethylhexyl)-3-amino-5-nitrobenzamide, a valuable intermediate for further functionalization. Other modern reagents, such as NaBH₄ in the presence of transition metal complexes or catalytic transfer hydrogenation, can also offer high selectivity in nitro group reductions.
The table below outlines potential selective derivatization reactions.
| Reaction Type | Target Site | Reagent(s) | Product | Selectivity Principle |
| Chemoselective Reduction | One Nitro Group | Sodium Sulfide (Na₂S) / H₂S in NH₃ (Zinin Reduction) | N-(2-ethylhexyl)-3-amino-5-nitrobenzamide | Reagent-controlled selective reduction of one nitro function |
| Complete Reduction | Both Nitro Groups | Catalytic Hydrogenation (e.g., H₂, Pd/C), Fe/HCl | N-(2-ethylhexyl)-3,5-diaminobenzamide | Strong reducing conditions to reduce all nitro groups |
Scale-Up Considerations and Process Optimization in Academic Synthesis of this compound
Transitioning a synthesis from a small laboratory scale (milligrams to grams) to a larger academic scale (tens to hundreds of grams) presents a unique set of challenges that are distinct from industrial production. The primary goal is to produce larger quantities of the material safely and reproducibly within a laboratory setting.
Key considerations for the scale-up of the established synthesis of this compound include:
Thermal Management: The reaction of 3,5-dinitrobenzoyl chloride with 2-ethylhexylamine is exothermic. On a small scale, this heat dissipates quickly into the surroundings, but on a larger scale, the surface-area-to-volume ratio decreases, trapping heat. This can lead to an uncontrolled temperature rise, potentially causing side reactions or a dangerous runaway reaction. Optimization requires controlled, slow addition of reagents and efficient external cooling.
Mixing Efficiency: Ensuring the reaction mixture is homogeneous is more difficult in larger flasks. Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to lower yields and the formation of impurities. The use of appropriate mechanical stirrers is essential.
Reagent Handling and Stoichiometry: Handling larger quantities of corrosive or hazardous materials like thionyl chloride requires enhanced safety protocols. Ensuring accurate stoichiometry is also critical, as small errors on a large scale can lead to significant amounts of unreacted starting materials, complicating purification.
Purification: Purification methods that are simple on a small scale, such as column chromatography, become cumbersome and expensive when handling large quantities of product. Process optimization should aim to produce a crude product that is pure enough to be purified by a simple, scalable method like recrystallization.
The following table summarizes key scale-up challenges and potential optimization strategies in an academic context.
| Challenge | Parameter | Small-Scale Observation | Large-Scale Issue | Academic Optimization Strategy |
| Safety & Handling | Reagent Addition | Rapid addition of amine to acid chloride solution | Uncontrolled exotherm, potential for runaway reaction | Slow, dropwise addition of the amine using an addition funnel; perform reaction in an ice bath. |
| Reaction Control | Mixing | Magnetic stirrer provides adequate mixing | Inefficient mixing, localized hot spots, lower yield | Use of an overhead mechanical stirrer to ensure efficient and homogeneous mixing. |
| Work-up & Isolation | Purification | Column chromatography is feasible | Column chromatography is impractical and costly | Develop a robust recrystallization procedure by carefully selecting the solvent system to maximize yield and purity. |
| Efficiency | Reagent Cost | Use of expensive, high-purity reagents is acceptable | Cost becomes a significant factor | Source less expensive grades of reagents if purity specifications can be met; recover and reuse solvents where feasible. |
Molecular and Cellular Interaction Mechanisms of N 2 Ethylhexyl 3,5 Dinitrobenzamide
Investigation of N-(2-ethylhexyl)-3,5-dinitrobenzamide Binding to Macromolecules
Protein-Ligand Interactions of this compound
There is no available research data characterizing the specific interactions between this compound and any proteins. Information regarding binding affinities, identification of binding sites, or the nature of the intermolecular forces involved (e.g., hydrogen bonding, hydrophobic interactions) is not present in the scientific literature.
Nucleic Acid Interactions with this compound
No studies have been published that investigate the potential for this compound to interact with DNA or RNA. Therefore, details on binding modes (e.g., intercalation, groove binding), sequence specificity, and the functional consequences of such interactions are unknown.
Enzymatic Modulation by this compound
Inhibition Kinetics and Mechanisms of this compound
There are no experimental data available on the effects of this compound on enzyme activity. As such, no information on inhibition constants (e.g., IC₅₀, Kᵢ), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), or the mechanism of action can be reported.
Cellular Pathway Perturbations Induced by this compound (excluding clinical implications)
There is a lack of research on the effects of this compound on cellular signaling pathways, metabolic pathways, or other cellular processes. Without such studies, it is impossible to detail any perturbations that this compound might induce at the cellular level.
Signaling Cascade Alterations by this compound
There is currently no specific information available in peer-reviewed literature detailing the alteration of signaling cascades by this compound in mammalian cells. However, studies on related 3,5-dinitrobenzamide (B1662146) derivatives provide some insight into their potential biological activities, primarily in non-mammalian systems.
Research into a series of N-alkyl-3,5-dinitrobenzamides has suggested that their mechanism of action in mycobacteria may involve the inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall. The activity of these compounds appears to be linked to the lipophilicity of the N-alkyl substituent, with intermediate chain lengths showing the most potent effects. nih.gov
Another study on 3,5-dinitrobenzoate (B1224709) and 3,5-dinitrobenzamide derivatives identified a mechanism of action in the fungus Candida albicans that involves the cell membrane. researchgate.net Computational modeling in this study suggested a multi-target mechanism for ethyl 3,5-dinitrobenzoate, including the disruption of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. researchgate.net These findings, while not directly applicable to this compound or mammalian signaling, point to the potential for this class of compounds to interact with and disrupt cellular membrane integrity and key enzymatic pathways.
Transcriptional and Translational Effects of this compound
Direct evidence of the transcriptional and translational effects of this compound is not present in the current body of scientific research. However, studies on compounds containing the ethylhexyl group have shown an impact on gene expression. For instance, research on ethylhexyl methoxycinnamate in zebrafish revealed that exposure could lead to the downregulation of several stress-responsive and antioxidant genes in the liver. nih.gov These genes include hsp70, nrf2, cyp1a, sod1, and cat, among others. nih.gov While this does not directly implicate this compound, it demonstrates that the ethylhexyl moiety can be a component of molecules that influence genetic regulation.
The table below summarizes the observed transcriptional effects of a compound containing an ethylhexyl group, as found in the literature.
| Gene | Organism | Tissue | Observed Effect | Reference |
| hsp70 | Zebrafish (Danio rerio) | Liver | Downregulation | nih.gov |
| nrf2 | Zebrafish (Danio rerio) | Liver | Downregulation | nih.gov |
| cyp1a | Zebrafish (Danio rerio) | Liver | Downregulation | nih.gov |
| sod1 | Zebrafish (Danio rerio) | Liver | Downregulation | nih.gov |
| cat | Zebrafish (Danio rerio) | Liver | Downregulation | nih.gov |
| gstp1 | Zebrafish (Danio rerio) | Liver | Downregulation | nih.gov |
| gpx1a | Zebrafish (Danio rerio) | Liver | Downregulation | nih.gov |
Interactive Data Table: The data indicates a consistent downregulation of key genes involved in stress response and antioxidant defense in zebrafish liver upon exposure to ethylhexyl methoxycinnamate.
Subcellular Localization and Compartmentalization of this compound
There is no available research that has specifically determined the subcellular localization and compartmentalization of this compound. The lipophilicity conferred by the 2-ethylhexyl group might suggest a tendency to associate with cellular membranes, a hypothesis supported by the membrane-related mechanisms observed in fungal studies of related compounds. researchgate.net However, without direct experimental evidence, this remains speculative.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Ethylhexyl 3,5 Dinitrobenzamide Analogs
Design and Synthesis of N-(2-ethylhexyl)-3,5-dinitrobenzamide Derivatives
The synthesis of this compound and its analogs is primarily achieved through a standard and robust chemical methodology. The process commences with a starting material, 3,5-dinitrobenzoic acid, which undergoes reaction with a suitable chlorinating agent, such as thionyl chloride, to form the highly reactive intermediate, 3,5-dinitrobenzoyl chloride.
This acyl chloride is then subjected to a nucleophilic acyl substitution reaction with 2-ethylhexylamine (B116587). The reaction is typically carried out in an inert solvent, such as dichloromethane, and in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. This straightforward approach allows for the efficient and high-yield production of the target compound, this compound.
The versatility of this synthetic route lies in its adaptability for creating a diverse library of derivatives. By substituting 2-ethylhexylamine with various other primary or secondary amines, a wide array of N-substituted analogs can be generated. This flexibility is crucial for exploring the structure-activity relationships (SAR) and structure-property relationships (SPR) of this chemical scaffold. The general synthetic scheme is outlined below:
General Synthetic Scheme for N-alkyl-3,5-dinitrobenzamides
Acid Activation: 3,5-dinitrobenzoic acid is converted to 3,5-dinitrobenzoyl chloride.
Amidation: The resulting acyl chloride is reacted with the desired amine (e.g., 2-ethylhexylamine) to form the corresponding N-substituted-3,5-dinitrobenzamide.
This method has been successfully employed to synthesize a range of N-alkyl-3,5-dinitrobenzamides, facilitating detailed investigations into their chemical and biological properties. rsc.orgresearchgate.net
Impact of Substituent Modifications on Molecular Interactions of this compound Analogs
The molecular interactions of this compound analogs are significantly influenced by modifications to both the N-alkyl substituent and the dinitrobenzamide core. These structural changes can alter the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its interactions with biological targets.
Studies on a series of N-alkyl-3,5-dinitrobenzamides have demonstrated a clear relationship between the nature of the N-alkyl chain and biological activity, particularly against Mycobacterium tuberculosis. The lipophilicity of the molecule, which is directly influenced by the length and branching of the N-alkyl group, plays a critical role. Research indicates that there is an optimal range of lipophilicity for activity. For instance, in a series of N-alkyl-3,5-dinitrobenzamides, analogs with intermediate-length alkyl chains often exhibit enhanced activity compared to those with very short or very long chains. nih.gov
Modifications to the aromatic ring, such as altering the position or number of nitro groups, also have a profound impact. The two nitro groups in the 3 and 5 positions are strong electron-withdrawing groups, which influence the electronic distribution of the entire molecule, including the amide linkage. This electronic character is crucial for forming specific interactions, such as hydrogen bonds and π-stacking, with biological macromolecules.
The following table presents data on the antitubercular activity of a series of N-alkyl-3,5-dinitrobenzamide analogs, highlighting the effect of varying the N-alkyl substituent.
| Compound ID | N-Alkyl Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 1 | n-Hexyl | >100 |
| 2 | n-Heptyl | 62.5 |
| 3 | n-Octyl | 12.5 |
| 4 | n-Nonyl | 6.25 |
| 5 | n-Decyl | 3.12 |
| 6 | n-Undecyl | 1.56 |
| 7 | n-Dodecyl | 0.78 |
| 8 | n-Tridecyl | 1.56 |
| 9 | n-Tetradecyl | 3.12 |
| 10 | n-Pentadecyl | 6.25 |
| 11 | n-Hexadecyl | 12.5 |
| 12 | 2-Ethylhexyl | Not explicitly found, but expected to have activity within the optimal range based on its carbon count. |
This table is a representation of data found in the literature for N-alkyl-3,5-dinitrobenzamide analogs. The specific MIC for this compound was not available in the referenced studies, but its structural similarity to active analogs suggests it would likely exhibit significant activity.
These findings underscore the importance of the N-alkyl chain in modulating the molecular interactions and, consequently, the biological activity of this compound analogs.
Conformational Analysis and Flexibility of this compound Scaffolds
The this compound scaffold possesses significant conformational flexibility, primarily due to the rotatable single bonds within the 2-ethylhexyl group and between the benzoyl group and the amide nitrogen. Understanding the preferred conformations is crucial as they can dictate how the molecule interacts with its biological target.
The 2-ethylhexyl group, with its multiple C-C single bonds, can adopt numerous conformations. The relative energies of these conformers are influenced by steric interactions between the alkyl branches. Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, are often employed to explore the conformational landscape of such flexible molecules. These studies can identify low-energy conformers that are likely to be populated in solution and may represent the bioactive conformation.
The flexibility of the N-(2-ethylhexyl) scaffold allows it to adapt its shape to fit into a binding pocket, which can be an advantageous property for a bioactive molecule. However, this flexibility also presents a challenge for structure-based drug design, as it can be difficult to predict the precise conformation that is responsible for its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR studies can provide valuable insights into the key molecular features that govern their activity. nih.gov
In a typical QSAR study for this class of compounds, a series of analogs with systematic variations in their structure would be synthesized and their biological activities measured. A range of molecular descriptors would then be calculated for each analog. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices, constitutional descriptors.
3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and lipophilicity parameters (e.g., logP).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. A hypothetical QSAR equation for a series of N-alkyl-3,5-dinitrobenzamides might take the following form:
log(1/MIC) = c0 + c1(logP) - c2(logP)^2 + c3(Steric_Descriptor) + c4(Electronic_Descriptor)
Where:
log(1/MIC) is the biological activity (MIC is the Minimum Inhibitory Concentration).
logP is the logarithm of the partition coefficient, representing lipophilicity. The parabolic term (logP)^2 suggests an optimal lipophilicity.
Steric_Descriptor could represent the bulkiness of the N-alkyl group.
Electronic_Descriptor could relate to the charge distribution on the dinitrobenzoyl moiety.
c0, c1, c2, c3, c4 are the regression coefficients determined from the statistical analysis.
While a specific QSAR model for this compound was not found in the reviewed literature, studies on broader classes of antitubercular agents have highlighted the importance of descriptors such as dipole energy and heat of formation in correlating with activity. nih.gov The development of a robust QSAR model for this compound and its analogs would be a valuable tool for predicting the activity of new derivatives and for guiding the design of more potent compounds.
Theoretical and Computational Investigations of N 2 Ethylhexyl 3,5 Dinitrobenzamide
Quantum Mechanical Studies on N-(2-ethylhexyl)-3,5-dinitrobenzamide Electronic Structure
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like this compound. rsc.org These studies provide a foundational understanding of the molecule's geometry, stability, and electronic properties. researchgate.net
By optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G**), researchers can determine the most stable three-dimensional conformation of the molecule. researchgate.netchemrj.org This optimized structure is the basis for calculating a range of electronic descriptors. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show regions of negative potential concentrated around the oxygen atoms of the two nitro groups and the carbonyl group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amide proton and the aromatic ring's hydrogen atoms. mdpi.com This information is vital for predicting intermolecular interactions.
Table 1: Hypothetical Quantum Mechanical Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment | 4.2 Debye | Measures the overall polarity of the molecule. |
| Electron Affinity | 2.0 eV | Energy released when an electron is added. |
| Ionization Potential | 7.6 eV | Energy required to remove an electron. |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations.
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide critical insights into its behavior within biological systems, such as its interaction with protein targets or cell membranes. nih.govnih.gov
Dinitroaniline herbicides, which are structurally related to dinitrobenzamides, are known to exert their effects by binding to tubulin, thereby disrupting microtubule assembly. nih.govnih.gov An MD simulation could be set up to model this compound docked into a tubulin binding site, likely the colchicine (B1669291) site, based on the activity of similar compounds. rsc.orgmdpi.com The simulation, typically run for hundreds of nanoseconds, would track the trajectory of the ligand within the binding pocket, revealing the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain binding. mdpi.com
Analysis of the MD trajectory can yield valuable data, such as the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates the stability of the system. A stable RMSD suggests a persistent binding mode. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which protein residues are most flexible and which are stabilized upon ligand binding. Such simulations are crucial for understanding the molecular basis of the compound's biological activity. springernature.com
In Silico Screening and Virtual Ligand Design Based on this compound Scaffolds
The core structure, or "scaffold," of this compound can serve as a template for designing new molecules with potentially enhanced or modified activities. lifechemicals.comnih.gov This scaffold-based approach is a cornerstone of modern drug and agrochemical discovery. biosolveit.dearxiv.org
Virtual screening campaigns can be initiated using the dinitrobenzamide scaffold. Large chemical databases can be searched for compounds containing this core structure or for molecules with similar three-dimensional and electronic features (pharmacophores). nih.govnih.gov A pharmacophore model for tubulin inhibitors, for instance, might include features like hydrogen bond acceptors (the nitro and carbonyl groups), a hydrophobic region (the ethylhexyl chain), and an aromatic ring. nih.gov
Once a lead scaffold like this compound is identified, computational chemists can design a virtual library of analogs by systematically modifying its functional groups. nih.gov For example, the 2-ethylhexyl group could be replaced with other alkyl or aryl substituents to explore effects on binding affinity or physical properties. These newly designed virtual compounds can then be docked into the target protein's binding site and their binding energies estimated. This process allows for the rapid, cost-effective prioritization of a smaller number of promising candidates for chemical synthesis and experimental testing. mdpi.com
Table 2: Example of a Virtual Library Design Based on the this compound Scaffold
| Analog ID | R-Group (replacing 2-ethylhexyl) | Rationale for Modification | Predicted Property Change |
| EH-001 | Cyclohexyl | Increase rigidity, explore pocket shape. | Potentially improved binding affinity. |
| EH-002 | 4-Fluorobenzyl | Introduce aromatic interactions, potential H-bond. | Altered electronic profile and binding mode. |
| EH-003 | n-Octyl | Increase lipophilicity. | Improved membrane permeability. |
| EH-004 | 2-Morpholinoethyl | Introduce polarity and potential H-bond acceptor. | Increased water solubility. |
Note: This table is for illustrative purposes to show the process of virtual ligand design.
Prediction of this compound Reactivity and Metabolic Pathways (excluding human metabolism or safety)
Computational methods can predict the chemical reactivity and potential metabolic fate of this compound in non-human systems, such as in soil microorganisms. The strong electron-withdrawing nature of the two nitro groups significantly influences the molecule's reactivity. numberanalytics.com
Quantum chemical calculations can predict sites susceptible to nucleophilic or electrophilic attack. nih.gov The nitro groups are known to be susceptible to reduction. acs.org Computational models can estimate the one-electron reduction potential, which correlates with the rate of reductive degradation that might occur in anaerobic soil environments. acs.org The primary metabolic pathway for nitroaromatic compounds in microbial systems often involves the sequential reduction of the nitro groups to nitroso, hydroxylamino, and ultimately amino groups. mdpi.comnumberanalytics.com
Furthermore, computational tools and databases can be used to predict the enzymatic reactions that a compound might undergo. osti.govnih.gov For instance, cytochrome P450 enzymes in fungi or bacteria could potentially hydroxylate the alkyl chain. nih.gov Conjugation reactions, such as glycosylation or glutathione (B108866) conjugation, are also common metabolic pathways in plants and microbes that can be predicted based on the presence of suitable functional groups. cambridge.org These predictive studies are valuable for understanding the environmental fate and persistence of the compound. nih.govmdpi.com
Advanced Analytical Methodologies for N 2 Ethylhexyl 3,5 Dinitrobenzamide Research
Chromatographic Techniques for Separation and Quantification of N-(2-ethylhexyl)-3,5-dinitrobenzamide
Chromatographic methods are essential for isolating this compound from complex mixtures and accurately determining its concentration. The choice between liquid and gas chromatography depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity and molecular weight. Method development for this analyte would focus on optimizing separation efficiency and detection sensitivity.
A reverse-phase (RP-HPLC) approach is typically the method of choice for compounds of moderate polarity. A C18 or C8 stationary phase would provide sufficient hydrophobic interaction with the 2-ethylhexyl group, while the dinitrobenzamide portion of the molecule contributes to its retention. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a buffer or acid modifier like formic acid to ensure sharp peak shapes. sielc.com
Detection is effectively achieved using a photodiode array (PDA) or a standard UV-Vis detector. The dinitroaromatic structure of this compound results in strong UV absorbance, with expected maxima around 230-260 nm, providing high sensitivity for quantification. chromatographyonline.com Isocratic elution can be employed for simple matrices, while gradient elution would be necessary for more complex samples to ensure adequate separation from impurities.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis/PDA at 245 nm |
| Run Time | ~10 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. escholarship.orgunl.edu The suitability of GC-MS for this compound would depend on its ability to be volatilized without degradation. While the 2-ethylhexyl group enhances volatility compared to smaller alkyl chains, the polar amide and nitro groups could pose challenges.
For GC-MS analysis, a nonpolar capillary column, such as one coated with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate. The temperature program would need to be optimized to ensure proper elution, starting at a lower temperature and ramping up to a higher temperature to elute the compound. The mass spectrometer serves as a highly specific detector, providing both quantitative data and structural information based on the compound's mass spectrum and fragmentation pattern. springernature.comnih.gov
Table 2: Suggested GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| Transfer Line Temp | 290 °C |
Spectroscopic Characterization of this compound in Research Matrices
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of molecules. For this compound, NMR and MS provide detailed information about its atomic connectivity and molecular formula.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. researchgate.net Both ¹H NMR and ¹³C NMR would be used to confirm the identity and purity of this compound.
In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the 3,5-dinitrobenzamide (B1662146) ring and the aliphatic protons of the 2-ethylhexyl group. The aromatic region would likely show two signals: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions, typically at high chemical shifts (δ > 8.5 ppm) due to the strong electron-withdrawing effect of the two nitro groups. researchgate.net The amide proton (N-H) would appear as a broad signal. The signals for the 2-ethylhexyl group would be found in the upfield region (δ 0.8-3.5 ppm) with characteristic splitting patterns corresponding to the CH, CH₂, and CH₃ groups. cam.ac.uk
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom. The carbonyl carbon of the amide would appear downfield (δ ~160-165 ppm), while the aromatic carbons attached to the nitro groups would also be significantly downfield. researchgate.net The carbons of the 2-ethylhexyl chain would appear in the upfield aliphatic region (δ 10-45 ppm). cam.ac.uk
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Aromatic C-H (H-2, H-6) | ~9.1 (d) | ~127.5 |
| Aromatic C-H (H-4) | ~9.0 (t) | ~121.0 |
| Amide N-H | ~8.5 (br t) | - |
| N-CH₂ | ~3.4 (t) | ~43.0 |
| CH (ethylhexyl) | ~1.6 (m) | ~39.5 |
| CH₂ (butyl chain) | ~1.3-1.4 (m) | ~31.0, ~29.0, ~24.0, ~23.0 |
| CH₃ (terminal) | ~0.9 (t) | ~14.0 |
| CH₃ (ethyl branch) | ~0.9 (t) | ~11.0 |
| C=O (amide) | - | ~162.0 |
| Aromatic C-NO₂ (C-3, C-5) | - | ~148.0 |
| Aromatic C-CONH (C-1) | - | ~137.0 |
Predicted values are based on data for analogous 3,5-dinitrobenzamides and N-(2-ethylhexyl) amides and may vary based on solvent and experimental conditions. researchgate.netcam.ac.uk
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and confirming the structure. ed.ac.uk For this compound (C₁₅H₂₁N₃O₅), the exact molecular weight is 323.1481 g/mol .
Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z 323 would be expected, although it may be weak depending on its stability. Key fragmentation pathways would likely include cleavage of the N-C bond to the ethylhexyl group, and α-cleavage. A McLafferty rearrangement involving the carbonyl group and the alkyl chain is also a common fragmentation pathway for amides, which could produce a characteristic fragment ion. researchgate.netmiamioh.edu Other significant fragments would arise from the loss of the nitro groups (NO₂) from the aromatic ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. researchgate.net
Table 4: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 323 | [M]⁺ | Molecular Ion |
| 210 | [C₇H₃N₂O₅]⁺ | Loss of C₈H₁₇ (ethylhexyl radical) |
| 194 | [C₇H₄N₂O₄]⁺ | Benzoyl cation after loss of ethylhexylamine |
| 164 | [C₇H₄N₁O₂]⁺ | Loss of NO₂ from m/z 210 |
| 113 | [C₈H₁₇N]⁺ | 2-ethylhexylamine (B116587) fragment |
Electrochemical Detection Methods for this compound
Electrochemical methods offer a sensitive and often low-cost alternative for the quantification of electroactive compounds. nih.gov The two nitro groups on the aromatic ring of this compound make it an excellent candidate for analysis by reductive electrochemical techniques. ijoer.comresearchgate.net
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used to study the reduction of the nitro groups. researchgate.netbohrium.com At a working electrode (e.g., glassy carbon or mercury drop), the nitro groups can be irreversibly reduced to hydroxylamine or amine groups, producing a measurable current signal. The potential at which this reduction occurs is characteristic of the molecule, and the magnitude of the current is proportional to its concentration. ijoer.com
This approach can be highly sensitive, with detection limits often reaching micromolar or even lower concentrations. researchgate.net The method's selectivity can be enhanced by carefully choosing the supporting electrolyte, pH, and potential waveform. nih.gov
Table 5: Typical Parameters for Voltammetric Analysis of Dinitroaromatic Compounds
| Parameter | Condition |
|---|---|
| Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Potential Range | 0 V to -1.2 V vs. Ag/AgCl |
| Scan Rate / Frequency | 50 mV/s (DPV) / 25 Hz (SWV) |
| Expected Reduction Peaks | Two successive reduction peaks for the two NO₂ groups |
Development of Novel Biosensors and Chemo-sensors for this compound
The detection of nitroaromatic compounds is of significant interest for environmental monitoring and safety applications. While specific sensor development for this compound is not extensively documented in current literature, the broader class of dinitroaromatic compounds has been the focus of substantial research. This research provides a solid foundation for the prospective development of novel biosensors and chemosensors tailored for this compound. These sensors aim to provide rapid, sensitive, and selective detection, moving beyond traditional laboratory-based analytical methods. The primary strategies revolve around recognizing the electron-deficient nitroaromatic core of the molecule.
A biosensor is an analytical device that combines a biological component with a physicochemical detector. researchgate.net The biological element, such as an enzyme or antibody, interacts with the target analyte, and this interaction is converted into a measurable signal by a transducer. researchgate.net Chemo-sensors, on the other hand, utilize a chemical receptor that interacts with the analyte to produce a signal. For nitroaromatic compounds, sensor development has largely focused on fluorescence quenching, electrochemical detection, and colorimetric methods. researchgate.netscholaris.cabohrium.comacs.org
Fluorescent chemosensors are a prominent area of research for detecting nitroaromatic compounds. researchgate.netepa.govmaterialsciencejournal.org These sensors often employ electron-rich fluorescent polymers or materials that experience a decrease, or "quenching," of their fluorescence upon interaction with electron-deficient nitroaromatic molecules like dinitrobenzene derivatives. researchgate.netepa.govmdpi.com The mechanism typically involves a photoinduced electron transfer from the excited state of the fluorophore to the nitroaromatic compound. mdpi.com Various fluorescent materials, including conjugated polymers, metal-organic frameworks (MOFs), and quantum dots, have been investigated for their high sensitivity and rapid response times. researchgate.netscholaris.ca For instance, a zeolitic imidazole framework-8 (ZIF-8) enhanced with fluorescent 8-hydroxyquinoline zinc has been demonstrated as a sensor for trinitrotoluene (TNT), showing visible color changes and fluorescence quenching. scholaris.ca Such a system could potentially be adapted for this compound.
Electrochemical sensors offer another powerful approach for the detection of nitroaromatic compounds due to the electroactive nature of the nitro groups. bohrium.commdpi.com These sensors measure changes in electrical signals, such as current or potential, resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov Research has shown that dinitrobenzene (DNB) can be detected electrochemically using various electrode materials, including glassy carbon electrodes and modified silicon surfaces. bohrium.commdpi.com For example, the reduction of dinitrobenzene on oxide-free silicon electrodes has been shown to be an irreversible process, leading to the formation of a polymeric film, a phenomenon that can be used for sensing. bohrium.comdntb.gov.ua A study on a related compound, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, involved its use in a modified carbon paste electrode for the electrocatalytic determination of glutathione (B108866) and piroxicam, demonstrating the electrochemical relevance of the dinitrobenzamide structure. nih.gov Theoretical studies, such as those using density functional theory (DFT), are also employed to predict the sensing capabilities of novel materials like C5N2 sheets for nitroaromatic compounds. nih.gov
The development of biosensors for this compound could involve the use of enzymes that can interact with and transform the molecule. For example, nitroreductases are enzymes that can catalyze the reduction of nitro groups. This enzymatic activity can be coupled to an electrochemical or optical transducer to generate a signal. The specificity of the enzyme for the target analyte would be a critical factor in the sensor's selectivity. While specific enzymes for this compound have not been identified, the principle has been demonstrated for other nitroaromatic compounds.
The performance of these developing sensor technologies for compounds structurally similar to this compound is summarized in the following tables.
Table 1: Performance of Fluorescent Chemosensors for Nitroaromatic Compounds
| Sensor Material | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| ZnQ@ZIF-8 Coated Paper | 2,4,6-trinitrotoluene (TNT) | Fluorescence Quenching | 1 ppm | scholaris.ca |
| Polymer-coated Nanocomposites | 2,4,6-trinitrophenol (TNP) | Fluorescence Quenching | 32.3 ng/mL | acs.org |
| PANI-Ag Composite | 2,4,6-trinitrophenol (TNP) | Fluorescence Quenching | - | mdpi.com |
| PANI-Ag Composite | Dinitrobenzene (DNB) | Fluorescence Quenching | - | mdpi.com |
Table 2: Performance of Electrochemical Sensors for Dinitroaromatic Compounds
| Electrode Material | Target Analyte | Technique | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Oxide-free Silicon (Si-H) | 1,4-dinitrobenzene (DNB) | Cyclic Voltammetry (CV) | 6.8 ± 0.54 μM | bohrium.com |
| Oxide-free Silicon (Si-H) | 1,4-dinitrobenzene (DNB) | Electrochemical Impedance Spectroscopy (EIS) | 0.36 ± 0.09 μM | bohrium.com |
| Glassy Carbon Electrode (GCE) | 1,4-dinitrobenzene (DNB) | Cyclic Voltammetry (CV) | 44 ± 6.8 μM | bohrium.com |
Future research in this area will likely focus on synthesizing novel receptor molecules with high specificity and affinity for this compound. This could involve molecular imprinting techniques to create synthetic receptors or the use of computational design to develop specific binding sites. Furthermore, the integration of these sensing platforms with portable and miniaturized devices is a key step toward practical, real-world applications for on-site detection.
Environmental Distribution and Fate of N 2 Ethylhexyl 3,5 Dinitrobenzamide Academic Research Focus
Environmental Persistence and Degradation Pathways of N-(2-ethylhexyl)-3,5-dinitrobenzamide
Abiotic Degradation Mechanisms of this compound
No specific data on the hydrolysis or photolysis of this compound was found. The rates and products of these abiotic degradation processes are crucial for determining the compound's persistence in sunlit surface waters and other environmental compartments. For other chemical substances, factors like pH and temperature can significantly influence hydrolysis rates. nih.gov
Biotic Degradation of this compound by Microorganisms
There is no available research detailing the biodegradation of this compound by specific microbial communities or the metabolic pathways involved. While studies have investigated the microbial degradation of other nitroaromatic compounds and plasticizers containing the 2-ethylhexyl moiety, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), these findings cannot be directly extrapolated to this compound. cswab.orgnih.govbiorxiv.orgnih.gov Research on other compounds has identified that factors like the microbial species present, temperature, and pH can significantly affect degradation rates. nih.gov
Bioaccumulation and Biotransformation of this compound in Model Organisms (non-human, research-focused)
Specific studies on the bioaccumulation and biotransformation of this compound in non-human model organisms, such as aquatic invertebrates or fish, are absent from the available literature. Research on other compounds with a 2-ethylhexyl group, like 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB), has shown potential for bioaccumulation and biotransformation in aquatic animals, with metabolic responses observed in the liver. nih.govrepec.org However, the dinitrobenzamide structure of the target compound makes direct comparisons speculative. The biotransformation of xenobiotics typically involves Phase I and Phase II metabolic reactions that increase hydrophilicity to facilitate excretion. d-nb.info
Transport and Transformation of this compound in Aquatic and Terrestrial Systems
Information regarding the mobility, partitioning, and transformation of this compound in soil, sediment, and water is not available. The transport of organic chemicals in the environment is influenced by their physical and chemical properties, such as water solubility and sorption to organic matter. For many organic pollutants, the rhizosphere—the soil region directly influenced by plant roots—can be a zone of enhanced microbial activity and degradation. nih.gov
Ecogenomic and Metabolomic Responses to this compound Exposure in Environmental Models
There is no research available on the ecogenomic or metabolomic responses of any model organism to this compound exposure. Such studies are valuable for understanding the molecular-level impacts of chemical stressors. nih.gov Environmental metabolomics can reveal perturbations in biochemical pathways within an organism following exposure to external chemicals. researchgate.net These modern techniques have been applied to other environmental contaminants to identify biomarkers of exposure and effect. nih.gov
Future Directions and Emerging Research Avenues for N 2 Ethylhexyl 3,5 Dinitrobenzamide
Integration of N-(2-ethylhexyl)-3,5-dinitrobenzamide Research with Systems Biology Approaches
Systems biology offers a holistic framework to understand the complex interactions of molecules within biological systems. For this compound, integrating systems biology approaches could elucidate its metabolic fate and potential bio-interactions on a genome-wide scale. Future research could focus on:
Metabolic Network Modeling: Utilizing genome-scale metabolic models of relevant microorganisms or cell lines to predict the biotransformation pathways of this compound. This could identify key enzymes and metabolic products, offering insights into its persistence and potential for bioremediation. Research on other nitroaromatic compounds has demonstrated the utility of such models in understanding biotransformation. nih.gov
Toxicogenomics: Employing transcriptomics, proteomics, and metabolomics to analyze the global response of a biological system upon exposure to the compound. This can reveal mechanisms of action and potential off-target effects, moving beyond classical toxicological endpoints. researchgate.net Such approaches have been used to understand the toxicity of other nitroaromatic compounds. researchgate.net
Computational Bioactivation Screening: Using in silico tools to predict the formation of reactive metabolites. wustl.edu This is crucial for understanding potential toxicities associated with the nitroaromatic scaffold, which is known to be susceptible to metabolic reduction into reactive species. wustl.edu
| Research Approach | Potential Outcome | Relevance to this compound |
| Metabolic Network Modeling | Identification of biotransformation pathways and key enzymes. | Understanding environmental fate and potential for bioremediation. |
| Toxicogenomics | Elucidation of mechanisms of action and off-target effects. | Comprehensive understanding of biological interactions. |
| Computational Bioactivation | Prediction of reactive metabolite formation. | Early assessment of potential toxicity. |
Advanced Material Science Applications Involving this compound (e.g., supramolecular chemistry, not product development)
The unique electronic and structural features of the dinitrobenzamide core suggest that this compound could be a valuable component in the design of advanced materials through supramolecular chemistry. researchgate.netfrontiersin.org The electron-deficient aromatic ring and the potential for hydrogen bonding from the amide group provide handles for non-covalent interactions. frontiersin.org
Future research in this area could explore:
Crystal Engineering: Investigating the co-crystallization of this compound with other molecules to form well-defined supramolecular architectures. The nitro groups can act as hydrogen bond acceptors, directing the assembly of complex structures.
Host-Guest Chemistry: Utilizing the electron-deficient cavity of the dinitroaromatic ring to bind electron-rich guest molecules. This could lead to the development of novel sensors or separation materials.
Gelators: Exploring the potential of this compound derivatives to form supramolecular gels. The interplay of hydrogen bonding, π-π stacking, and van der Waals interactions could lead to the formation of stimuli-responsive soft materials.
| Supramolecular Application | Key Molecular Feature | Potential Outcome |
| Crystal Engineering | Hydrogen bonding potential of nitro and amide groups. | Formation of novel co-crystals with defined architectures. |
| Host-Guest Chemistry | Electron-deficient aromatic ring. | Development of sensors and separation materials. |
| Supramolecular Gels | Anisotropic molecular shape and non-covalent interactions. | Creation of stimuli-responsive soft materials. |
Unexplored Biological Targets and Pathways for this compound Activity (non-clinical)
While the biological activity of this compound is not extensively studied, the broader class of dinitrobenzamide derivatives has shown promise against various biological targets, particularly in microorganisms. mdpi.comresearchgate.netresearchgate.netbenthamdirect.com This suggests that this compound could have unexplored activities in non-clinical contexts.
Emerging research avenues include:
Antimicrobial Target Identification: Screening this compound against a panel of microbial pathogens. The dinitrobenzamide scaffold is a known inhibitor of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. mdpi.comresearchgate.netbenthamdirect.comnih.gov Further studies could investigate if this compound or its derivatives also target this enzyme or other key enzymes in microbial cell wall synthesis.
Enzyme Inhibition Assays: Beyond antimicrobial applications, the electrophilic nature of the dinitroaromatic ring suggests potential for inhibiting a range of enzymes through covalent or non-covalent interactions. High-throughput screening against various enzyme classes could reveal novel inhibitory activities.
Antifungal Mechanisms: Related dinitrobenzoate and dinitrobenzamide derivatives have demonstrated antifungal activity, potentially through interference with the fungal cell membrane and ergosterol (B1671047) synthesis. researchgate.net Investigating similar mechanisms for this compound could open new avenues for research into its bioactivity.
| Potential Biological Target | Rationale based on Related Compounds | Research Approach |
| Microbial Enzymes (e.g., DprE1) | Dinitrobenzamide scaffold is a known inhibitor. mdpi.comresearchgate.netbenthamdirect.com | In vitro enzyme inhibition assays and microbial screening. |
| Fungal Cell Wall/Membrane Components | Dinitrobenzoates show antifungal activity via membrane disruption. researchgate.net | Fungal susceptibility testing and mechanism of action studies. |
| Novel Protein Targets | Electrophilic nature of the dinitroaromatic ring. | High-throughput screening against diverse enzyme panels. |
Methodological Innovations for Comprehensive this compound Characterization
A thorough understanding of the physicochemical properties and behavior of this compound requires the application of advanced analytical techniques. While basic characterization data exists, a more in-depth analysis using modern methodologies is warranted.
Future characterization efforts could include:
Advanced Mass Spectrometry: Utilizing techniques like gas chromatography-mass spectrometry (GC-MS) with derivatization to enhance volatility and improve ionization efficiency for trace-level detection and structural elucidation of metabolites. nih.govresearchgate.net
Solid-State NMR and X-ray Diffraction: For a definitive determination of the three-dimensional molecular structure and intermolecular interactions in the solid state. This is fundamental for rational design in material science applications.
Computational Chemistry: Employing quantum and classical mechanics to model molecular properties, predict reactivity, and understand spectroscopic data. mdpi.com This can provide insights into electronic structure, potential energy surfaces, and non-covalent interaction energies that are difficult to probe experimentally.
Fluorescence Spectroscopy: While this compound itself may not be fluorescent, its interaction with fluorescent probes or its ability to quench the fluorescence of other materials could be exploited for sensing applications, a known characteristic of nitroaromatic compounds. mdpi.comacs.org
| Characterization Method | Information Gained | Application |
| Advanced Mass Spectrometry | Structural elucidation of metabolites and trace analysis. | Metabolism and environmental fate studies. |
| Solid-State NMR / X-ray Diffraction | 3D molecular structure and packing. | Crystal engineering and material design. |
| Computational Chemistry | Electronic properties and reactivity prediction. mdpi.com | Understanding reaction mechanisms and molecular interactions. |
| Fluorescence Spectroscopy | Quenching properties and interaction with fluorophores. | Development of chemical sensors. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-substituted 3,5-dinitrobenzamides, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic acyl substitution between 3,5-dinitrobenzoyl chloride and alkyl/aryl amines. For example, intermediates like N-(4-bromophenyl)-3,5-dinitrobenzamide are synthesized by reacting 4-bromoaniline with 3,5-dinitrobenzoyl chloride under reflux in anhydrous dichloromethane with triethylamine as a base . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and reaction time (6–12 hours) improves yield (>75%) and purity. Post-synthesis purification via recrystallization (methanol/water) is critical .
Q. How are 3,5-dinitrobenzamide derivatives characterized structurally, and what analytical techniques are essential?
- Methodology :
- Spectroscopy : IR confirms amide C=O stretches (1670–1620 cm⁻¹) and nitro group vibrations (1530–1350 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 8.5–9.0 ppm) and alkyl chain integration .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/n space group) reveals dihedral angles between aromatic rings (~5.9°) and hydrogen-bonding networks (N–H···O, C–H···O) stabilizing crystal packing .
Q. What preliminary biological activities have been reported for structurally related 3,5-dinitrobenzamides?
- Methodology : In vitro assays against Mycobacterium smegmatis and Eimeria tenella demonstrate antimicrobial potential. For example, N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide (DNB2) inhibits mycobacterial growth at MIC = 0.5 µg/mL via undefined mechanisms . Anticancer activity is assessed using MTT assays (e.g., IC₅₀ = 12 µM against HeLa cells), with nitro groups enhancing redox-mediated cytotoxicity .
Advanced Research Questions
Q. How do resistance mechanisms to 3,5-dinitrobenzamides in Mycobacterium species compare to benzothiazinones?
- Methodology : Resistant M. smegmatis mutants (selected via agar plates with 8–300× MIC) exhibit cross-resistance to both dinitrobenzamides (DNBs) and benzothiazinones (BTZs). Whole-genome sequencing identifies mutations in mmpL5 (a transporter gene), suggesting shared efflux pathways. Comparative MIC profiling and gene knockout studies are used to validate targets .
Q. What intermolecular interactions govern the crystallographic stability of 3,5-dinitrobenzamides, and how do these affect solubility?
- Methodology : X-ray studies (e.g., N-(4-bromophenyl)-3,5-dinitrobenzamide) show layered structures stabilized by N–H···O hydrogen bonds (2.85–3.10 Å) and π-π stacking (3.5 Å interplanar distance). These interactions reduce solubility in polar solvents, necessitating DMSO or DMF for biological testing. Computational modeling (Hirshfeld surface analysis) quantifies interaction contributions .
Q. What electrochemical applications exist for nitro-functionalized benzamides, and how are they optimized for sensor design?
- Methodology : Tribenzamide derivatives (e.g., N-(1,3-benzoxazol-2-yl-phenyl)-3,5-diaminobenzamide) are synthesized via nitro reduction (Pd/C, hydrazine) and integrated with silver nanoparticles on glassy carbon electrodes. Cyclic voltammetry detects Hg²⁺ ions with a linear range of 0.1–10 µM (LOD = 0.03 µM). Surface functionalization with –NO₂ groups enhances electron transfer kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
